molecular formula C11H15ClFN B13053537 (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Cat. No.: B13053537
M. Wt: 215.69 g/mol
InChI Key: NRHIUIOJRFGSKX-LLVKDONJSA-N
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Description

®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2-chloro-5-fluorophenyl intermediate.

    Grignard Reaction: The intermediate undergoes a Grignard reaction with a suitable alkyl halide to form the corresponding phenylpentane derivative.

    Amine Introduction: The phenylpentane derivative is then subjected to reductive amination to introduce the amine group, resulting in the formation of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-(2-Chloro-5-fluorophenyl)butan-1-amine: A shorter chain analogue with potentially different reactivity and applications.

    1-(2-Chloro-5-fluorophenyl)hexan-1-amine: A longer chain analogue with variations in physical and chemical properties.

Uniqueness

®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and analogues

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

NRHIUIOJRFGSKX-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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